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molecular formula C13H8FNO3 B8641519 3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

3-(4-Fluoro-benzoyl)-pyridine-2-carboxylic acid

Cat. No. B8641519
M. Wt: 245.21 g/mol
InChI Key: DXWWGGURSIRFEP-UHFFFAOYSA-N
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Patent
US05585385

Procedure details

To a mixture of 2,3-pyridinedicarboxylic anhydride (16.5 g) and fluorobenzene (120 ml) was added, while stirring at room temperature, anhydrous aluminum chloride (23.1 g). The reaction mixture was stirred for 3 hours under reflux, which was cooled and poured into a mixture of hydrochloric acid and ice-water. This mixture was made to be pH 2-3 with an aqueous solution of potassium carbonate, which was subjected to extraction with ethyl acetate. The extract solution was washed with water and dried, then the solvent was distilled off to leave 3-(4-fluorobenzoyl)-2-pyridinecarboxylic acid as colorless crystals (11.0 g). m.p.152°-153° C. (recrystallized from methanol-ethyl acetate)
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(=O)([O-])[O-].[K+].[K+].[F:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[F:23][C:24]1[CH:29]=[CH:28][C:27]([C:7]([C:3]2[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:26][CH:25]=1 |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
120 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
which was cooled
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C=2C(=NC=CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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